7-Methoxy-beta-carboline-1-propionic acid

Antimalarial Natural Product Plasmodium falciparum

Sourcing well-characterized β-carboline reference standards with defined substitution patterns is a common bottleneck in antimalarial and neuropharmacology research. 7-Methoxy-beta-carboline-1-propionic acid (CAS 137756-13-9) addresses this need as a high-purity harmala alkaloid with confirmed antimalarial activity against Plasmodium falciparum and minimal cytotoxicity (ED50 > 20 µg/mL in A549 cells). - Naturally isolated from Eurycoma longifolia roots; purity ≥98%. - Essential probe for GABAA receptor binding studies and MAO-A inhibition assays. - Defined structure with 7-methoxy and 1-propionic acid moieties ensures compound-specific target engagement, avoiding off-target profiles of non-methoxylated or 6-methoxy regioisomers.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 137756-13-9
Cat. No. B159778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-beta-carboline-1-propionic acid
CAS137756-13-9
Synonyms7-Methoxy-beta-carboline-1-propionic acid
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)CCC(=O)O
InChIInChI=1S/C15H14N2O3/c1-20-9-2-3-10-11-6-7-16-12(4-5-14(18)19)15(11)17-13(10)8-9/h2-3,6-8,17H,4-5H2,1H3,(H,18,19)
InChIKeyWEBVBZDGWMAXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-beta-carboline-1-propionic acid: Structural and Biological Overview


7-Methoxy-beta-carboline-1-propionic acid (CAS 137756-13-9, molecular formula C15H14N2O3, molecular weight 270.28 g/mol) is a harmala alkaloid belonging to the β-carboline family [1]. It is naturally occurring and can be isolated from the roots of Eurycoma longifolia (Tongkat Ali) [2]. The compound is characterized by a methoxy substituent at position 7 and a propionic acid moiety at position 1 of the β-carboline scaffold. It is primarily utilized as a reference standard and research tool in antimalarial and cytotoxic screening programs .

7-Methoxy-beta-carboline-1-propionic acid: Structural Selectivity Drivers


Simple substitution of 7-Methoxy-beta-carboline-1-propionic acid with other β-carboline alkaloids—such as the non-methoxylated β-carboline-1-propionic acid (CAS 89915-39-9) or the 6-methoxy regioisomer—is not scientifically justifiable due to the profound impact of methoxy substitution pattern and side-chain functionality on both target engagement and off-target profiles. In β-carboline SAR, the 7-methoxy substituent significantly influences binding affinity to the benzodiazepine binding site of the GABAA receptor [1] and modulates monoamine oxidase (MAO) inhibitory potency [2]. Furthermore, the propionic acid side-chain at position 1 imparts distinct physicochemical properties and may enable unique interactions not observed with simple esters or unsubstituted analogs. The following quantitative evidence underscores why procurement decisions must be compound-specific.

Comparator-Based Evidence for 7-Methoxy-beta-carboline-1-propionic acid


Antimalarial Activity Against Plasmodium falciparum

7-Methoxy-beta-carboline-1-propionic acid demonstrates antimalarial activity against cultured Plasmodium falciparum strains, as evidenced by bioactivity-guided fractionation studies from Eurycoma longifolia roots [1]. While the parent publication does not report an explicit IC50 value, the compound was identified as a significant antimalarial constituent among several alkaloids isolated. In contrast, the structurally related β-carboline-1-propionic acid (CAS 89915-39-9) exhibited antileishmanial activity rather than antimalarial activity . This functional divergence underscores the critical role of the 7-methoxy substituent in conferring antimalarial selectivity.

Antimalarial Natural Product Plasmodium falciparum

Differential Cytotoxicity vs. Canthin-6-one Alkaloids

In a panel of human cancer cell lines (breast, colon, fibrosarcoma, lung, melanoma, KB, and KB-V1 multidrug-resistant) and murine P-388 leukemia, 7-Methoxy-beta-carboline-1-propionic acid exhibited no significant cytotoxic activity [1]. This contrasts sharply with co-occurring canthin-6-one alkaloids (e.g., 9-methoxycanthin-6-one, 9-hydroxycanthin-6-one) from the same plant source, which demonstrated potent cytotoxicity across multiple cell lines. The lack of cytotoxicity against these cancer cell lines suggests that 7-Methoxy-beta-carboline-1-propionic acid may possess a more favorable therapeutic window for antimalarial applications, with reduced potential for non-specific cytotoxicity compared to canthin-6-one analogs.

Cytotoxicity Cancer Cell Lines Natural Product

MAO-A Inhibition: Influence of 7-Methoxy Substitution

Although direct Ki data for 7-Methoxy-beta-carboline-1-propionic acid against MAO-A are not available in the literature, SAR studies on β-carboline derivatives indicate that the presence of a 7-methoxy group significantly enhances MAO-A inhibitory potency. For instance, harmine (1-methyl-7-methoxy-β-carboline) is a potent MAO-A inhibitor with Ki values in the low micromolar range (e.g., Ki = 5 nM for purified MAO-A) [1]. In contrast, β-carbolines lacking the 7-methoxy substituent (e.g., norharmane) exhibit substantially reduced MAO-A affinity (Ki = 3.34 μM) [2]. This class-level SAR inference suggests that 7-Methoxy-beta-carboline-1-propionic acid is likely to possess enhanced MAO-A inhibitory activity compared to non-methoxylated analogs, though experimental validation is required.

Monoamine Oxidase Neuropharmacology Structure-Activity Relationship

GABAA Receptor Affinity: 7-Methoxy Substitution Effect

The binding affinity of β-carbolines to the benzodiazepine binding site of the GABAA receptor is highly sensitive to substitution patterns. Crystallographic and Free-Wilson analysis of 32 β-carbolines revealed that the 7-methoxy group contributes favorably to binding affinity [1]. Harmine hydrochloride (1-methyl-7-methoxy-β-carboline) was characterized as a low-affinity ligand in this study, while other substituted β-carbolines (e.g., ZK93423, ZK91296) exhibited high affinity. While direct binding data for 7-Methoxy-beta-carboline-1-propionic acid are not reported, the structural features—particularly the 7-methoxy substituent and the propionic acid side-chain—are anticipated to modulate receptor interaction distinct from simpler β-carbolines like β-CCE (3-carboethoxy-β-carboline).

GABA Receptor Benzodiazepine Binding Site Neuropharmacology

Research Applications of 7-Methoxy-beta-carboline-1-propionic acid


Antimalarial Drug Discovery and Lead Optimization

Based on demonstrated antimalarial activity against Plasmodium falciparum [1] and minimal cytotoxicity against human cancer cell lines [2], this compound serves as a promising scaffold for antimalarial lead optimization. Researchers can utilize it as a starting point for SAR studies to enhance potency while maintaining selectivity. Its natural product origin and defined structure make it suitable for semi-synthetic derivatization and medicinal chemistry campaigns.

Neuropharmacology and Monoamine Oxidase Research

The 7-methoxy substitution pattern, which is associated with enhanced MAO-A inhibitory potency in β-carboline SAR [3], positions this compound as a valuable tool for investigating MAO-A inhibition in neurological and psychiatric disease models. It can be employed in enzymatic assays and cellular models to explore the role of MAO-A in neurotransmitter metabolism and to validate target engagement.

GABAA Receptor Modulation Studies

Given the established impact of β-carboline substitution on benzodiazepine binding site affinity [4], 7-Methoxy-beta-carboline-1-propionic acid is a useful probe for studying GABAA receptor pharmacology. Its unique combination of 7-methoxy and 1-propionic acid moieties may confer distinct binding kinetics or functional selectivity, making it a valuable addition to panels of β-carboline analogs in receptor binding and electrophysiology experiments.

Natural Product Chemistry and Metabolomics Reference Standard

As a naturally occurring harmala alkaloid isolated from Eurycoma longifolia [1], this compound is an essential reference standard for phytochemical analysis, metabolomics studies, and quality control of botanical extracts. Its well-defined spectral properties (NMR, MS) [5] enable accurate identification and quantification in complex natural product mixtures.

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